Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-fluoroethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium azide (NaN3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The fluoroethyl group enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
- Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
- Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness: Tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluoroethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H20FNO2 |
---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)11(4-6-12)5-7-13-8-11/h13H,4-8H2,1-3H3 |
InChI Key |
WWYKHXLIEBELHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNC1)CCF |
Origin of Product |
United States |
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